Dodecyl hydrogen azelate
Description
Contextualization within Azelate Esters and Long-Chain Dicarboxylic Acid Monoesters
Dodecyl hydrogen azelate belongs to the broader family of azelate esters, which are derivatives of azelaic acid. Azelaic acid is a naturally occurring nine-carbon, saturated dicarboxylic acid (HOOC(CH₂)₇COOH). fraunhofer.degoogle.com Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups. They are important in polymer synthesis and as precursors to a variety of other chemicals. fraunhofer.demdpi.com
Long-chain dicarboxylic acids (LCDAs), generally defined as those with more than 12 carbon atoms, and their monoesters are significant in both biological and industrial contexts. fraunhofer.denih.gov In biological systems, LCDAs are involved in fatty acid metabolism. nih.govmssm.edunih.gov Industrially, they serve as building blocks for polymers such as polyamides and polyesters. fraunhofer.demdpi.com Monoesters of dicarboxylic acids, like this compound, are characterized by having one of the two carboxylic acid groups esterified with an alcohol, while the other remains a free carboxylic acid. This bifunctional nature allows them to act as versatile chemical intermediates. A patent application from 2006 highlights the potential of various esters of azelaic acid, including those with long alkyl chains like dodecyl, for different applications. google.com
Role as a Monoester Derivative of Azelaic Acid
As a monoester of azelaic acid, this compound possesses the chemical name 9-(dodecyloxy)-9-oxononanoic acid. o2hdiscovery.coaquigenbio.com Its structure consists of a nine-carbon dicarboxylic acid backbone (azelaic acid) where one of the carboxylic acid groups has formed an ester linkage with a dodecyl alcohol (a 12-carbon alcohol). The other carboxylic acid group at the opposite end of the molecule remains unreacted.
This structure imparts both hydrophilic (from the carboxylic acid group) and lipophilic (from the long dodecyl chain) properties to the molecule, making it an amphiphilic compound. This dual nature can influence its solubility and reactivity in different chemical environments. The presence of a free carboxylic acid group allows it to undergo further reactions typical of carboxylic acids, such as salt formation, amidation, or further esterification. The ester group, on the other hand, can be subject to hydrolysis to regenerate the dicarboxylic acid and the alcohol.
Significance in Academic Research and Industrial Applications
The significance of this compound and related long-chain dicarboxylic acid monoesters stems from their utility as intermediates in synthesis and as components in materials.
Due to its bifunctional nature, this compound can serve as a valuable intermediate in the synthesis of more complex molecules. The free carboxylic acid can be reacted to introduce new functional groups or to link the molecule to other chemical structures. For instance, a patent describes the general synthesis of alkyl azelates and their subsequent use in preparing polymers like polyamides. google.com While not specifying this compound, the principle applies. The ester group can be used to control reactivity or can be hydrolyzed at a later stage in a synthetic sequence.
In academic research, this compound is primarily used as a high-quality reference standard for the analytical testing of azelaic acid and its derivatives. aquigenbio.com This is crucial for quality control in various applications, including in the development of pharmaceutical and cosmetic products containing azelaic acid.
Long-chain dicarboxylic acids and their esters, including azelates, are well-known for their applications in material science and polymer engineering. fraunhofer.demdpi.com They are used as monomers in the production of polyesters and polyamides. The length of the carbon chain between the functional groups influences the physical properties of the resulting polymer, such as flexibility and melting point.
While specific research on the direct incorporation of this compound into polymers is not widely documented, the broader class of azelate esters is used to impart desirable properties to materials. For example, esters of azelaic acid are utilized as plasticizers, which are additives that increase the flexibility and durability of polymers like PVC. fraunhofer.de The long dodecyl chain of this compound would be expected to enhance the plasticizing effect and compatibility with non-polar polymer matrices. The free carboxylic acid group also presents an opportunity to chemically bond the molecule into a polymer network, potentially creating a non-migrating plasticizer.
Properties
IUPAC Name |
9-dodecoxy-9-oxononanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-13-16-19-25-21(24)18-15-12-10-11-14-17-20(22)23/h2-19H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQPWWYQZYPWCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00240601 | |
| Record name | Dodecyl hydrogen azelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00240601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94109-08-7 | |
| Record name | 1-Dodecyl nonanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94109-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecyl hydrogen azelate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094109087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecyl hydrogen azelate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecyl hydrogen azelate | |
| Source | European Chemicals Agency (ECHA) | |
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Characterization Methodologies for Dodecyl Hydrogen Azelate
Spectroscopic Analysis
Spectroscopic techniques are instrumental in elucidating the molecular structure of dodecyl hydrogen azelate by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of this compound.
¹H NMR spectroscopy provides information on the number and types of hydrogen atoms present in the molecule. For a related compound, dilauryl azelate, the ¹H NMR spectrum shows characteristic signals corresponding to the different proton environments. nih.gov For instance, a triplet at approximately 4.05 ppm is indicative of the protons on the carbons attached to the ester oxygen, while a triplet around 2.30 ppm corresponds to the protons on the carbons adjacent to the carbonyl groups. nih.gov A multiplet around 1.62 ppm is assigned to the β-protons of the lauryl and azelate chains, a large multiplet around 1.31 ppm represents the numerous methylene (B1212753) protons in the long alkyl chains, and a triplet at approximately 0.90 ppm is characteristic of the terminal methyl groups. nih.gov
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. In the spectrum of dilauryl azelate, the carbonyl carbon of the ester group appears at a chemical shift of about 172.76 ppm. nih.gov The carbon attached to the ester oxygen resonates around 63.69 ppm. nih.gov The various methylene carbons within the dodecyl and azelate chains produce a series of signals in the range of 22.46 to 33.75 ppm, while the terminal methyl carbon appears at approximately 13.49 ppm. nih.gov
A study on the synthesis of hemiacetal esters provides ¹H NMR data for similar long-chain esters, which can be used for comparative analysis. mdpi.com For example, the chemical shifts for protons in different parts of the ester molecules are meticulously assigned. mdpi.com
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound. The FTIR spectrum of a similar compound, dilauryl azelate, shows a characteristic absorption band for the ester carbonyl (C=O) group around 1730.10 cm⁻¹. nih.gov This is a key indicator of the successful esterification of azelaic acid, which itself displays a carboxylic acid carbonyl absorption at a lower wavenumber, approximately 1692.26 cm⁻¹. nih.gov The spectrum would also be expected to show C-H stretching vibrations for the alkyl chains in the region of 2850-2960 cm⁻¹. ucl.ac.uk
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical compounds and then identifies them based on their mass-to-charge ratio. Due to the low volatility of dicarboxylic acids like azelaic acid and its esters, derivatization is often necessary for GC analysis. nih.gov For instance, azelaic acid can be methylated to form dimethyl azelate for improved volatility and detection. nih.gov
In the analysis of a related compound, dilauryl azelate, GC-MS was used for identification, showing a molecular ion peak that confirmed its molecular weight. nih.gov GC-MS analysis of plant extracts has also identified various ester compounds, demonstrating its utility in complex mixture analysis. modares.ac.irresearchgate.net The technique is highly sensitive and can be used for trace analysis. nih.govgcms.cz
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of non-volatile or thermally unstable compounds like this compound. HPLC methods are widely used for the analysis of dicarboxylic acid esters. cir-safety.org The separation can be performed using a reversed-phase column (e.g., C18) with a suitable mobile phase gradient, often a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. dtu.dknih.govmdpi.com Detection is typically achieved using a UV detector, especially if the compound has a chromophore, or a more universal detector like a refractive index (RI) or evaporative light scattering detector (ELSD).
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. In the synthesis of dilauryl azelate, TLC was used to confirm the formation of the product. nih.gov The diester, being less polar than the starting materials (azelaic acid and lauryl alcohol), has a higher retention factor (Rf value). nih.gov For example, dilauryl azelate showed an Rf of 0.57, while lauryl alcohol had an Rf of 0.25, and azelaic acid remained at the baseline (Rf = 0) under the specified conditions. nih.gov TLC is also used to guide the purification process by column chromatography. acs.org
Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas Chromatography with Flame Ionization Detection (GC-FID) is a cornerstone analytical technique for the analysis of volatile and semi-volatile organic compounds, making it suitable for the characterization of this compound and related substances. ufl.eduscioninstruments.com This method offers high sensitivity and a wide dynamic range for quantifying organic compounds. scioninstruments.com
The fundamental principle of GC-FID involves the separation of components within a sample based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column. ufl.edu The sample is first vaporized in a heated inlet. An inert carrier gas, such as helium, nitrogen, or hydrogen, then transports the vaporized analytes through the column. ufl.educhromatographyonline.com The column itself contains a stationary phase, a thin film of a thermally stable polymer, which interacts with the sample components to varying degrees, leading to their separation. ufl.edu Components elute from the column at different times, known as retention times, which are characteristic of the specific analyte under the given chromatographic conditions.
Upon exiting the column, the separated components enter the flame ionization detector. The FID utilizes a hydrogen-air flame to combust the organic analytes, a process that generates ions and electrons. scioninstruments.com These charged particles are collected by an electrode, producing an electrical current that is proportional to the number of carbon atoms in the analyte. scioninstruments.com This signal is then amplified and recorded, resulting in a chromatogram where peaks correspond to the individual separated components. The area or height of these peaks is directly proportional to the concentration of each compound. scioninstruments.com
In the context of this compound, GC-FID can be employed for purity assessment and to quantify related substances. For instance, in the analysis of fatty acids, a derivatization step is often performed to convert them into their more volatile methyl esters (FAMEs) prior to GC-FID analysis. nih.gov A similar approach could be applied to analyze the purity of this compound or to monitor its formation during synthesis.
Molecular Weight and Structural Confirmation
Gel Permeation Chromatography (GPC) for Polymer Derivatives
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for determining the molecular weight distribution of polymers. lcms.cz This method is particularly relevant for characterizing polymer derivatives of this compound, which can be synthesized using azelaic acid, a precursor to this compound, as a monomer. nih.govresearchgate.net The molecular weight distribution is a critical parameter as it significantly influences the physical and mechanical properties of the resulting polymer. lcms.cz
GPC separates molecules based on their hydrodynamic volume in solution. The process involves passing a polymer solution through a column packed with porous gel beads. lcms.cz Larger molecules are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can diffuse into the pores, leading to a longer retention time. The elution volume is therefore inversely proportional to the molecular weight of the polymer chains.
The output from a GPC analysis is a chromatogram showing the distribution of molecular weights within the polymer sample. From this data, several important parameters can be calculated, including the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. researchgate.net
For instance, in the synthesis of polyesters based on azelaic acid and glycerol, GPC is used to analyze the reaction products. nih.gov Similarly, GPC analysis of poly(ethylene azelate) has been reported. nih.gov The technique is also used to study the enzymatic hydrolysis of cellulose (B213188) by monitoring changes in molecular weight distributions over time. nih.gov For accurate molecular weight determination of polymers like cellulose derivatives, multi-angle laser light scattering (MALLS) detection can be coupled with GPC. nih.gov
Interactive Table: Example GPC Data for Polymer Analysis
| Parameter | Value | Description |
| Mn ( g/mol ) | 27,500 | Number-average molecular weight, based on polystyrene calibration. researchgate.net |
| PDI | 1.13 | Polydispersity index, indicating the breadth of the molecular weight distribution. researchgate.net |
Advanced Structural and Intermolecular Interaction Studies
Polarized Raman Spectroscopy
Polarized Raman spectroscopy is a powerful, non-destructive technique used to investigate molecular structure, orientation, and conformation. researchgate.net This method provides detailed information about the vibrational modes of molecules, which are sensitive to the local chemical environment and molecular arrangement. nih.gov
The technique is based on the inelastic scattering of monochromatic light, usually from a laser. When the light interacts with a molecule, it can excite vibrational modes, resulting in the scattered light having a different frequency. The frequency shift corresponds to the energy of the specific molecular vibration. A Raman spectrum plots the intensity of the scattered light as a function of this frequency shift.
By using polarized light for both excitation and detection, one can probe the orientation of specific molecular bonds and functional groups. nih.gov The analysis of spectra collected with different polarization combinations (e.g., ssp, ppp, sps) allows for the determination of the orientation of molecules on surfaces or within an ordered material. nih.gov
In the study of polymers, polarized Raman spectroscopy has been used to quantify the molecular orientation in uniaxially drawn samples of poly(ethylene terephthalate) (PET) and poly(butylene terephthalate) (PBT). researchgate.net It can reveal changes in conformation, such as the gauche-trans transformation of the glycol linkage in PET during drawing. researchgate.net For this compound, which contains a long aliphatic chain, Raman spectroscopy can provide information on the conformational order of the methylene (CH2) chains. researchgate.net The C-H stretching region of the Raman spectrum is particularly informative for studying aliphatic hydrocarbons. researchgate.net
Investigating Hydrogen Bonding and Solvation Phenomena
The carboxylic acid and ester functional groups in this compound are capable of participating in hydrogen bonding, which significantly influences its physical properties and interactions with other molecules. Understanding these interactions is crucial for predicting its behavior in various environments.
Hydrogen bonds are non-covalent interactions between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen) and another nearby electronegative atom. In the case of this compound, hydrogen bonds can form between the carboxylic acid groups of two molecules, leading to the formation of dimers. Intermolecular hydrogen bonding can also occur between the carboxylic acid group and the ester group.
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are highly sensitive to hydrogen bonding. osu.edu The formation of a hydrogen bond typically leads to a broadening and a red-shift (to lower frequency) of the stretching vibration of the donor group (e.g., the O-H stretch of the carboxylic acid).
The solvation of this compound in different solvents will also be heavily influenced by hydrogen bonding. In polar, protic solvents, the solvent molecules can form hydrogen bonds with both the carboxylic acid and ester functionalities. In aprotic solvents, the nature and strength of the solute-solvent interactions will depend on the polarity and hydrogen bond accepting/donating capabilities of the solvent. science.gov The study of solvation phenomena can involve a combination of experimental techniques, like spectroscopy, and computational methods, such as molecular dynamics (MD) simulations, to provide a molecular-level understanding of the solute-solvent interactions. osu.edu For instance, studies on propylene (B89431) carbonate have used polarized Raman spectroscopy combined with MD simulations to investigate the structure of water within the solvent, revealing how water molecules self-aggregate and form hydrogen-bonded networks. osu.edu
Chemical Reactions and Derivatization of Dodecyl Hydrogen Azelate
Esterification Dynamics and Selectivity
The synthesis of dodecyl hydrogen azelate from azelaic acid and dodecanol (B89629) is a study in controlled esterification. The key challenge lies in achieving high selectivity for the monoester over the diester, didodecyl azelate.
The selective synthesis of a monoester from a dicarboxylic acid is a nuanced process. The statistical distribution of products in a simple acid-catalyzed esterification would yield a mixture of monoester, diester, and unreacted diacid. To favor the formation of this compound, specific strategies are employed, primarily centered around enzymatic catalysis.
Immobilized lipases, such as those from Candida antarctica (Novozym 435), are frequently used to catalyze the esterification of fatty acids and dicarboxylic acids. nih.gov The selectivity for monoester formation can be controlled by several factors:
Molar Ratio of Reactants: Utilizing a molar excess of the dicarboxylic acid (azelaic acid) relative to the alcohol (dodecanol) can favor monoesterification by increasing the probability of an azelaic acid molecule reacting at only one of its carboxylic acid groups.
Reaction Time: Shorter reaction times can be employed to halt the reaction after the formation of the monoester and before significant conversion to the diester occurs.
Enzyme Specificity: Some lipases exhibit a degree of regioselectivity that can be exploited.
Reaction Medium: The choice of solvent can influence the conformation of the substrates and the enzyme, thereby affecting selectivity.
A study on the esterification of azelaic acid with lauryl alcohol (dodecanol) to produce the diester, dilaurylazelate, using Novozym 435, optimized conditions for high conversion to the diester. nih.gov However, by manipulating these parameters, the reaction can be steered towards the desired monoester. For instance, a study on the enzymatic monoesterification of symmetric diols demonstrated that restricting the molecular conformation can significantly enhance selectivity for the monoester.
| Parameter | Condition Favoring Monoester | Condition Favoring Diester |
| Molar Ratio (Azelaic Acid:Dodecanol) | > 1:1 | 1:2 or excess alcohol |
| Reaction Time | Shorter | Longer |
| Enzyme Concentration | Optimized for initial reaction rate | Sufficient for complete conversion |
| Temperature | Optimized for monoester formation rate | Optimized for overall conversion |
This table provides a generalized guide to controlling the selectivity of esterification between a dicarboxylic acid and an alcohol.
Hydrolysis and Degradation Studies
The breakdown of this compound is a critical aspect of its lifecycle, particularly in biological or environmental contexts. This degradation can occur through both chemical and enzymatic pathways.
The ester linkage in this compound is susceptible to hydrolysis, a reaction that cleaves the molecule back into azelaic acid and dodecanol. The rate of this hydrolysis is highly dependent on pH and temperature.
pH: Ester hydrolysis is catalyzed by both acid and base. Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. youtube.com Under basic conditions, the hydroxide (B78521) ion acts as a more potent nucleophile than water, directly attacking the carbonyl carbon. Generally, the rate of hydrolysis is slowest in the neutral pH range and increases significantly at both low and high pH. The penetration and absorption of azelaic acid itself have been shown to be strongly pH-dependent, with pH values between 4.0 and 5.0 providing a favorable environment for passive diffusion. researchgate.net
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. Studies on the hydrolysis of other esters have demonstrated a clear Arrhenius-type temperature dependence.
| Condition | Relative Rate of Hydrolysis | Primary Mechanism |
| Acidic (pH < 4) | High | Acid-catalyzed hydrolysis |
| Neutral (pH ~ 7) | Low | Uncatalyzed hydrolysis |
| Basic (pH > 8) | High | Base-catalyzed hydrolysis |
| Increasing Temperature | Increases across all pH ranges | Increased kinetic energy of molecules |
This table illustrates the expected trends in the hydrolytic stability of this compound under different conditions, based on general principles of ester hydrolysis.
In biological systems, the primary route of this compound degradation is through enzymatic hydrolysis, catalyzed by lipases and esterases. These enzymes are ubiquitous in nature and play a crucial role in the metabolism of lipids.
Lipases can hydrolyze the ester bond of this compound, releasing dodecanol and azelaic acid. epa.gov The azelaic acid can then be further metabolized through β-oxidation, a common pathway for the breakdown of fatty acids. nih.gov The dodecanol, a long-chain fatty alcohol, can also be oxidized to its corresponding carboxylic acid and enter fatty acid metabolic pathways.
Studies on the enzymatic degradation of polyesters containing azelaic acid have shown that the rate of degradation is influenced by the crystallinity of the material and the type of lipase (B570770) used. nih.gov For instance, lipases from Rhizopus delemar and Pseudomonas cepacia have been shown to be effective in degrading azelate-containing polymers. nih.gov The specificity of lipases is a key factor, with some enzymes showing a preference for certain fatty acid chain lengths or positions within a molecule.
Beyond hydrolysis, this compound can be subjected to other chemical degradation processes, such as oxidation. Advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals, can lead to the degradation of the molecule. For instance, studies on the degradation of sodium dodecyl sulfate, a molecule with a similar dodecyl chain, have shown that Fenton-like reactions can effectively break down the alkyl chain. nih.gov Such oxidative processes would likely attack the hydrocarbon chain of the dodecyl group and could also potentially lead to the oxidative cleavage of the molecule.
Functionalization and Conjugation
The free carboxylic acid group of this compound provides a reactive handle for further chemical modification, allowing for its functionalization and conjugation to other molecules.
One of the most common reactions of the carboxylic acid group is amidation. This compound can be reacted with a primary or secondary amine to form an amide bond. This reaction typically requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent such as a carbodiimide (B86325) (e.g., DCC, EDCI) or other peptide coupling reagents (e.g., HBTU, HATU). The synthesis of amides directly from esters and amines under neutral conditions with the liberation of molecular hydrogen has also been reported, offering an environmentally benign alternative. nih.gov
This ability to form amide bonds opens up possibilities for conjugating this compound to a wide range of molecules, including:
Biomolecules: Peptides, proteins, and amino acids can be attached to create novel bio-functional materials.
Polymers: The monoester can be grafted onto polymers to modify their properties, for instance, to increase hydrophobicity or to introduce a biodegradable component. Methods for the direct grafting of polymers from carboxylic acid groups via photochemical radical decarboxylation have been developed. scispace.com
Therapeutic agents: Drugs containing a suitable amine group could be conjugated to this compound to create prodrugs with modified solubility or release characteristics.
Pegylation Strategies for Modified Derivatives
Pegylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely employed strategy to modify the pharmacokinetic and pharmacodynamic properties of therapeutic agents and delivery systems. nih.govnih.gov For this compound, pegylation would primarily occur at its terminal carboxylic acid group. The resulting PEG-lipid conjugate would feature the lipophilic dodecyl azelate moiety and the hydrophilic PEG chain, creating an amphiphilic structure. Such structures are valuable as components of drug delivery systems like liposomes and micelles. google.comacs.orgnih.gov
The primary method for pegylating this compound involves the formation of an ester or amide bond between the carboxylic acid of the azelate and a functionalized PEG molecule.
Esterification: this compound can be esterified with a PEG molecule that has a terminal hydroxyl group (PEG-OH). This reaction is typically carried out in the presence of an acid catalyst or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the ester bond formation.
Amidation: Alternatively, if an amino-terminated PEG (PEG-NH2) is used, a stable amide bond can be formed with the carboxylic acid of this compound. This reaction also typically employs coupling agents to activate the carboxylic acid.
The length of the PEG chain is a critical parameter that can be varied to fine-tune the properties of the resulting conjugate. dovepress.com Longer PEG chains generally lead to increased hydrophilicity and a larger hydrodynamic radius, which can enhance circulation time in biological systems. nih.govnist.gov The specific conformation of the attached PEG chain, whether it acts as a shroud around the molecule or adopts a more extended conformation, can also influence its biological interactions. nist.gov
Table 1: Potential Pegylation Strategies for this compound
| PEG Reagent | Linkage Type | Key Reaction Conditions |
| PEG-OH | Ester | Acid catalyst or DCC/DMAP |
| PEG-NH2 | Amide | Coupling agents (e.g., EDC, HOBt) |
Conjugation with Bioactive Molecules (e.g., Nucleosides)
The lipophilic nature of the dodecyl chain in this compound makes it an attractive candidate for use as a lipid carrier to enhance the delivery of bioactive molecules, particularly those with poor lipid solubility. creative-biogene.comnih.gov One important class of such bioactive molecules is nucleosides and their analogues, which are often used as antiviral and anticancer agents. ucl.ac.uk The conjugation of a lipid moiety to a nucleoside results in a "liponucleoside," a prodrug strategy designed to improve cellular uptake and alter biodistribution. ucl.ac.uknih.gov
The conjugation of this compound to a nucleoside would typically involve forming a covalent bond between the carboxylic acid of the azelate and a suitable functional group on the nucleoside, most commonly a hydroxyl or an amino group.
Ester Linkage: The carboxylic acid of this compound can be esterified with a free hydroxyl group on the sugar moiety of a nucleoside. The 5'-hydroxyl group is a common site for such modifications. ucl.ac.uk
Amide Linkage: If the nucleoside has been modified to include an amino group, an amide linkage can be formed.
This conjugation strategy aims to mask the polarity of the nucleoside, thereby facilitating its passage across cell membranes. creative-biogene.com Once inside the cell, it is anticipated that cellular enzymes, such as esterases, would cleave the bond, releasing the active nucleoside. ucl.ac.uk The choice of linker and the point of attachment on the nucleoside are critical for ensuring that the conjugate remains stable in circulation but is efficiently cleaved at the target site. Research on fatty acid-oligonucleotide conjugates has shown that the length of the lipid chain can significantly influence protein binding and tissue targeting. nih.govresearchgate.netbiosyn.com
Table 2: Examples of Bioactive Molecule Conjugation
| Bioactive Molecule Class | Functional Group on Bioactive Molecule | Resulting Linkage with this compound |
| Nucleosides | 5'-Hydroxyl | Ester |
| Peptides | N-terminal amine or side-chain amine (e.g., lysine) | Amide |
| Small molecule drugs | Hydroxyl or Amine | Ester or Amide |
Formation of Acyl Chlorides for Further Reactions
The conversion of the carboxylic acid group of this compound into a more reactive acyl chloride is a key step for facilitating a variety of subsequent derivatization reactions. Acyl chlorides are highly reactive intermediates that can readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and thiols, to form esters, amides, and thioesters, respectively.
The most common and effective method for preparing an acyl chloride from a carboxylic acid is by treatment with thionyl chloride (SOCl₂). google.com This reaction is often favored because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride. google.com
The reaction proceeds as follows:
C₁₂H₂₅OOC(CH₂)₇COOH + SOCl₂ → C₁₂H₂₅OOC(CH₂)₇COCl + SO₂ + HCl
Other reagents can also be employed for this transformation, such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃), although the reaction with thionyl chloride is generally cleaner. google.com The resulting dodecyl azeloyl chloride is a versatile intermediate. For instance, it can be used in Friedel-Crafts acylation reactions or to readily form the esters and amides discussed in the previous sections under milder conditions than direct condensation.
Table 3: Reagents for the Formation of Dodecyl Azeloyl Chloride
| Reagent | Formula | Byproducts | Notes |
| Thionyl chloride | SOCl₂ | SO₂, HCl | Gaseous byproducts simplify purification. google.com |
| Phosphorus pentachloride | PCl₅ | POCl₃, HCl | The liquid byproduct requires separation by distillation. google.com |
| Phosphorus trichloride | PCl₃ | H₃PO₃ | The liquid byproduct requires separation by distillation. google.com |
Material Science and Polymer Applications of Azelate Monoesters
Polymeric Systems Integration
The integration of azelate derivatives into polymeric systems is a key area of research, driven by the demand for sustainable and high-performance materials. Azelaic acid itself is a valuable bio-based monomer for creating biodegradable polymers, plasticizers, and lubricants. mdpi.comnih.gov Monoesters such as dodecyl hydrogen azelate offer specific functionalities, acting as modifiers and property enhancers within complex polymer structures.
Bio-based polyester (B1180765) polyols are crucial intermediates in the production of polyurethanes. Typically, these polyols are synthesized through the polycondensation of a dicarboxylic acid, like azelaic acid, with various diols. nih.govnih.gov Studies have successfully created a range of azelate polyester polyols using diols such as 1,3-propanediol, 2-methyl 1,3-propanediol, and 3-methyl 1,5-pentanediol. nih.govresearchgate.net The synthesis involves reacting the diacid and diol, often with a catalyst like dibutyltin (B87310) dilaurate (DBTDL), at elevated temperatures until the desired acid and hydroxyl numbers are achieved. nih.gov
While this compound is a monoester and thus cannot form a polymer chain on its own, it can be theoretically utilized as a chain-terminating agent in these reactions. By controlling the molar ratio of the monoester to the diacid and diol, it is possible to regulate the final molecular weight of the polyester polyol. This introduces a terminal dodecyl group, which can influence properties such as hydrophobicity, flexibility, and compatibility with other components in a polyurethane formulation.
Research into the synthesis of sorbitol-based polyester polyols using azelaic acid has shown that varying reactant molar ratios and reaction conditions can yield products with specific characteristics for polyurethane production. researchgate.net For instance, one study identified optimal conditions as a reaction temperature of 433K, a sorbitol to azelaic acid molar ratio of 4:1, and 2 wt% catalyst loading, achieving a 72% conversion of azelaic acid. researchgate.net
Table 1: Example Formulations for Azelate-Based Polyester Polyols This table presents formulations using azelaic acid as the primary diacid to create the polyester backbone.
| Polyol ID | Diacid | Diol(s) | Catalyst | Resulting Polyol Type |
| Polyol 1 | Azelaic Acid | 1,3-Propanediol | DBTDL | Crystalline |
| Polyol 2 | Azelaic Acid | 2-Methyl 1,3-Propanediol (2MPDO) | DBTDL | Amorphous |
| Polyol 3 | Azelaic Acid | 3-Methyl 1,5-Pentanediol (3MPDO) | DBTDL | Amorphous |
| Polyol 4 | Azelaic Acid | Sorbitol | Tin (II) Oxide | Branched |
Source: Adapted from Rajput, B.S. et al., 2022 and Chan, Y.Z. et al., 2021. nih.govresearchgate.net
Thermoplastic polyurethanes (TPUs) are synthesized from polyester polyols, diisocyanates, and chain extenders. mdpi.com The properties of the resulting TPU are highly dependent on the structure of the polyester polyol soft segment. researchgate.net Azelate-based polyester polyols have been shown to produce TPUs with excellent thermal and mechanical properties, with bio-carbon contents reaching up to 85%. nih.govnih.gov
TPUs derived from crystalline azelate polyester polyols exhibit superior mechanical strength compared to those from amorphous polyols. nih.govresearchgate.net The use of co-monomeric polyester polyols, combining azelaic acid with other diacids like succinic and adipic acids, has led to significant improvements in the dynamic properties of TPUs, such as lower hysteresis and tensile set. researchgate.net
Within this framework, this compound can be incorporated not as a primary building block of the polyol, but as a plasticizer. Esters of azelaic acid are known to function as effective plasticizers, enhancing flexibility and processability. mdpi.comwikipedia.org When blended into a TPU formulation, this compound would likely reduce the glass transition temperature (Tg) of the final product, increasing its flexibility, particularly at low temperatures. nih.gov
Table 2: Property Comparison of TPUs from Different Azelate Polyols
| Property | TPU from Crystalline Azelate Polyol | TPU from Amorphous Azelate Polyol |
| Mechanical Strength | Higher | Lower |
| Toughness | Higher | Lower |
| Bio-Carbon Content | Up to 85% | Up to 85% |
| Potential Application | Watch bands, durable components | Cup-shaped forms, flexible articles |
Source: Adapted from Rajput, B.S. et al., 2022. nih.govnih.govresearchgate.net
The development of advanced materials includes the creation of polymer nanocomposites, where nanoparticles are dispersed within a polymer matrix to enhance properties. Research has been conducted on aromatic polyamide/amino acid Fe3O4 nanocomposites, where azelaic acid was used as a monomer in the polyamide synthesis, resulting in materials with high thermal stability. nih.gov
In the context of this compound, its role in nanocomposites would likely be as a functional additive. Its amphiphilic nature, with a polar carboxylic acid head and a long nonpolar alkyl tail, could make it an effective dispersing agent or surface modifier for nanoparticles within a nonpolar or moderately polar polymer matrix. By adsorbing onto the nanoparticle surface, it could prevent agglomeration and improve the interface between the filler and the polymer, leading to enhanced mechanical or thermal properties. Furthermore, it could simultaneously act as a plasticizer for the matrix, a dual function that is highly desirable in nanocomposite formulation.
Lubricant and Plasticizer Formulations
Esters derived from azelaic acid are widely recognized for their utility as high-performance lubricants and plasticizers. mdpi.comwikipedia.orgmdpi.com The odd-carbon chain length of azelaic acid (C9) imparts unique properties to its derivatives, such as lower melting points and increased solubility compared to derivatives of even-carbon dicarboxylic acids like sebacic acid. emeryoleo.comnlgi.org
This compound is well-positioned for use in green biolubricant formulations. Its derivation from azelaic acid, which can be produced from renewable sources like oleic acid, makes it a sustainable choice. mdpi.comnih.gov Azelaic acid esters are noted for their ability to improve the low-temperature performance of lubricants, ensuring fluidity and effectiveness in cold environments. emeryoleo.comnbinno.com
Table 3: Performance Benefits of Azelaic Acid Derivatives in Lubricants
| Property Enhanced | Application | Benefit |
| Low-Temperature Performance | Synthetic Ester Lubricants | Maintains fluidity in cold conditions. emeryoleo.comnbinno.com |
| Mechanical Stability | Lithium Complex Grease | Retains grease structure under stress. emeryoleo.com |
| Water Resistance | Greases, Metalworking Fluids | Protects machinery in the presence of moisture. nbinno.comemeryoleo.com |
| Viscosity/Temperature Relationship | Aerospace Lubricating Greases | Provides maximum lubrication over a broad temperature range. emeryoleo.com |
| Corrosion Protection | Water-based Metalworking Fluids | Synergistic blends protect iron and steel. emeryoleo.com |
The properties of azelate esters can be tailored for specific applications. For use as plasticizers, particularly in rubber-like polymers, esters of azelaic acid with aliphatic alcohols are incorporated to improve cold resistance. google.com A key objective is to confer flexibility at temperatures as low as -50 to -60°F without negatively impacting other critical physical properties of the vulcanized polymer. google.com
This compound, as an ester of an aliphatic alcohol, fits this profile. When added to a polymer formulation, it works by decreasing the glass transition temperature (Tg), which enhances flexibility and workability. nih.gov The long dodecyl chain helps to separate the polymer chains, reducing intermolecular forces and allowing for greater movement. For a plasticizer to be effective long-term, it should have low volatility and a low tendency to migrate out of the polymer matrix. nih.gov The relatively high molecular weight and the polar carboxylic group of this compound would contribute to lower volatility and better retention within the polymer system compared to smaller, more volatile plasticizers.
Impact of Alkyl Chain Length on Tribological Performance
The tribological performance of lubricants is significantly influenced by the molecular structure of the base oils and additives, including the alkyl chain length. While specific tribological data for this compound is not extensively available in publicly accessible research, the behavior of related dicarboxylic acid esters, particularly diesters of dodecanedioic acid, provides valuable insights into the expected performance.
Research on diesters derived from dicarboxylic acids and various alcohols has shown a clear correlation between the alkyl chain length and key lubricant properties such as viscosity, viscosity index (VI), and friction coefficient. researchgate.netukm.mynanobioletters.com Generally, an increase in the length of the alkyl chain of the alcohol component leads to a higher kinematic viscosity. researchgate.netnanobioletters.com For instance, studies on a series of dodecanedioate (B1236620) esters revealed that longer and branched alcohol chains result in higher viscosity and a better viscosity index, which is a measure of the oil's viscosity change with temperature. nanobioletters.com
The presence of a long alkyl chain, such as the dodecyl group in this compound, is expected to contribute to the formation of a stable lubricant film under boundary lubrication conditions. This is attributed to the van der Waals forces between the long hydrocarbon chains, which enhance the film's load-carrying capacity and reduce wear. Studies on protic ionic liquids with varying alkyl chain lengths have also demonstrated that longer chains can improve lubricity. mdpi.com
The coefficient of friction (COF) is another critical parameter. For dicarboxylate esters, it has been observed that despite having a lower molecular weight compared to some conventional lubricants, they can exhibit a low COF due to their high polarity. ukm.my The ester and carboxylic acid functionalities in this compound would contribute to this polarity, promoting adsorption onto metal surfaces and forming a protective boundary layer. It is anticipated that the long dodecyl chain would further enhance this effect, leading to favorable frictional properties.
Interactive Data Table: Effect of Alkyl Chain Length on Dicarboxylic Acid Ester Lubricant Properties (Illustrative)
| Dicarboxylic Acid Ester (Example) | Alcohol Chain Length | Kinematic Viscosity at 40°C (cSt) | Kinematic Viscosity at 100°C (cSt) | Viscosity Index (VI) | Pour Point (°C) |
| Di-2-ethylbutyl Dodecanedioate | C6 (branched) | - | - | - | -35 |
| Di-2-ethylhexyl Dodecanedioate | C8 (branched) | 19.98 | 5.4 | 216 | -55 |
| Di-oleyl Dodecanedioate | C18 (unsaturated) | - | - | - | - |
Note: This table is illustrative and based on data for related diester compounds to demonstrate the general trends observed with varying alkyl chain lengths. Specific data for this compound is not available. ukm.mynanobioletters.com
Surfactant and Emulsifier Design
The amphiphilic nature of this compound, possessing a long hydrophobic dodecyl tail and a hydrophilic head composed of a carboxylic acid and an ester group, makes it a candidate for applications as a surfactant and emulsifier.
Monoester surfactants are of significant interest in the design of controlled release systems, particularly for the delivery of therapeutic agents. While specific studies on the use of this compound for this purpose are not prominent in the literature, the general principles of using monoester surfactants are well-established. These surfactants can form micelles or other self-assembled structures that encapsulate active ingredients, protecting them from degradation and controlling their release.
The design of such systems relies on the balance between the hydrophobic and hydrophilic portions of the surfactant molecule, which dictates the critical micelle concentration (CMC), micelle size, and encapsulation efficiency. The dodecyl chain of this compound provides a substantial hydrophobic domain suitable for encapsulating lipophilic molecules. The hydrophilic head, with its potential for ionization and hydrogen bonding, would interface with the aqueous phase, stabilizing the entire assembly. The release of the encapsulated agent can be triggered by changes in the environment, such as pH, temperature, or enzymatic activity that could hydrolyze the ester bond.
Micellar systems can act as microreactors, providing a unique environment that can enhance reaction rates and influence selectivity. The hydrophobic core of the micelle can solubilize nonpolar reactants in an aqueous medium, while the charged or polar surface can attract or repel reactants and transition states, a phenomenon known as micellar catalysis.
Although there is no specific research detailing the use of this compound in micellar catalysis, its structure suggests potential in this area. The formation of micelles from this compound would create a nonpolar interior due to the aggregation of the dodecyl chains. This environment could be used to carry out reactions involving water-insoluble substrates. The carboxylic acid head groups at the micellar surface would create a negatively charged interface (at appropriate pH), which could catalyze reactions by stabilizing positively charged intermediates or by influencing the local concentration of reactants. The ester group's presence near the head could also influence the packing of the surfactant molecules and the properties of the micellar interface.
Hydrogel Engineering
Hydrogels are three-dimensional, water-swollen polymer networks with a wide range of applications in biomedicine and material science. The properties of hydrogels can be tuned by incorporating hydrophobic moieties or by controlling the non-covalent interactions within the network.
The introduction of hydrophobic groups into a hydrophilic polymer backbone can lead to the formation of physically crosslinked hydrogels through hydrophobic associations. While there are no specific reports on using this compound for this purpose, its structure is well-suited for such an application.
The long dodecyl tail of this compound can act as a hydrophobic anchor. If this compound were to be incorporated into a polymer network, either as a pendant group or as a free surfactant interacting with the polymer chains, the dodecyl groups would tend to aggregate in an aqueous environment to minimize their contact with water. These hydrophobic associations would act as physical crosslinks, creating a three-dimensional hydrogel network. nih.govsapub.org The strength and dynamic nature of these crosslinks would depend on the concentration of the hydrophobic modifier and the architecture of the polymer. This approach can lead to the development of self-healing and injectable hydrogels.
Hydrogen bonding plays a crucial role in determining the structure, mechanical properties, and swelling behavior of hydrogels. nih.govsapub.orgresearchgate.net The carboxylic acid and ester functionalities of this compound are capable of participating in hydrogen bonding.
Specialized Material Applications
Components in Electrolytic Capacitors
While dicarboxylic acids such as azelaic acid and its salts are utilized in the formulation of electrolytes for electrolytic capacitors, extensive research has not yielded specific evidence of This compound being used as a component in these applications.
Patents and scientific literature highlight the role of azelaic acid and other dicarboxylic acids in improving the performance and lifespan of electrolytic capacitors. For instance, a Chinese patent (CN101521116A) describes an electrolyte for high-voltage aluminum electrolytic capacitors that employs 2-methyl azelaic acid and its salts as the main solute. google.com The patent also lists azelaic acid and dodecanedioic acid as potential "assisted electrolysis matter." google.com The primary function of these dicarboxylic acids is to enhance the conductivity and stability of the electrolyte, particularly at high temperatures. google.com
The selection of dicarboxylic acids in capacitor electrolytes is often based on their solubility in organic solvents like ethylene (B1197577) glycol and their ability to maintain conductivity even when the solvent evaporates at elevated temperatures. google.com However, the specific monoester, this compound, is not explicitly mentioned in the context of these formulations in the available research.
Further investigation into the application of long-chain alkyl monoesters of dicarboxylic acids in electrolytes did not reveal any specific data related to this compound in electrolytic capacitors. The focus of existing literature remains on the parent dicarboxylic acids and their salts.
Computational Chemistry and Modeling Studies
Reaction Mechanism Elucidation
Computational studies are instrumental in elucidating the complex mechanisms of chemical reactions, offering a microscopic view of transition states and energy barriers that are often difficult to observe experimentally.
The synthesis of Dodecyl hydrogen azelate from azelaic acid and dodecanol (B89629) presents a challenge of regioselectivity. Azelaic acid possesses two carboxylic acid groups at either end of its aliphatic chain, making it possible to form a monoester or a diester (didodecyl azelate). Achieving high yields of the monoester requires a selective catalytic process.
Biocatalysis, particularly using enzymes like lipases, is a preferred method for such selective esterifications. researchgate.net Lipase (B570770) B from Candida antarctica (CalB), often immobilized as Novozym 435, is highly effective in this regard. researchgate.net The regioselectivity of these enzymes stems from the specific geometry and chemical environment of their active site.
Computational modeling, through techniques like molecular docking and quantum mechanics/molecular mechanics (QM/MM), can elucidate these catalytic pathways:
Molecular Docking: This method simulates the binding of the substrates (azelaic acid and dodecanol) into the enzyme's active site. It can predict the preferred orientation of the substrates, revealing which of the two carboxylic acid groups on azelaic acid is more likely to be positioned near the catalytic triad (B1167595) of the enzyme (e.g., Ser-His-Asp in lipases). This steric and energetic preference is the basis for regioselectivity.
QM/MM Simulations: Once the substrate is docked, QM/MM methods can be used to model the reaction itself. The reactive core (the substrate and the catalytic residues) is treated with high-accuracy quantum mechanics, while the rest of the enzyme and solvent are modeled using more computationally efficient molecular mechanics. This approach can map the entire energy profile of the esterification reaction, identifying the transition states and confirming the most favorable pathway leading to the monoester.
While specific computational studies exclusively on this compound are not extensively published, the principles are well-established from research on similar enzymatic esterifications of dicarboxylic acids. researchgate.net These models help in optimizing reaction conditions and in the rational design of catalysts for improved selectivity.
Intermolecular Interactions and Solvation Phenomena
The physical and chemical properties of this compound in a condensed phase are governed by the network of intermolecular interactions it forms with itself and with surrounding solvent molecules. These interactions include hydrogen bonds, dipole-dipole forces, and van der Waals forces.
This compound is an amphiphilic molecule, featuring distinct regions with different interaction potentials:
Hydrophilic Head: The terminal carboxylic acid group (-COOH) is a strong hydrogen bond donor and acceptor. The ester group (-COO-) also contributes to the polarity of this end of the molecule through dipole-dipole interactions.
Hydrophobic Tail: The long, twelve-carbon dodecyl chain is nonpolar and interacts primarily through weaker van der Waals forces.
This dual nature dictates how the molecule behaves in different solvents, how it self-assembles, and how it orients itself at interfaces.
| Molecular Region | Functional Groups | Primary Intermolecular Interactions |
| Hydrophilic Head | Carboxylic Acid (-COOH), Ester (-COO-) | Hydrogen Bonding, Dipole-Dipole |
| Hydrophobic Tail | Alkyl Chain (C12H25) | van der Waals (London Dispersion) Forces |
Molecular Dynamics (MD) is a computational simulation technique used to analyze the physical movements of atoms and molecules over time. mdpi.com It provides a dynamic picture of intermolecular interactions and solvation, offering insights that are inaccessible through static modeling alone. researchgate.net
An MD simulation of this compound would involve the following steps:
System Setup: A simulation box is created containing multiple molecules of this compound and, typically, an explicit solvent (e.g., water, to study hydrophilic/hydrophobic effects, or an organic solvent like hexane).
Force Field Application: A force field (e.g., AMBER, CHARMM, GROMOS) is assigned to the system. The force field is a set of parameters that defines the potential energy of the system, including terms for bond stretching, angle bending, torsions, and non-bonded interactions (van der Waals and electrostatic). scispace.com
Simulation: Newton's equations of motion are solved iteratively for each atom, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. mdpi.com
From this trajectory, various phenomena can be analyzed:
Solvation Shell Structure: MD simulations can reveal how solvent molecules arrange around the solute. In an aqueous environment, water molecules would be expected to form structured hydrogen-bonded networks around the carboxylic acid headgroup, while being repelled from the hydrophobic tail. osu.edu
Self-Assembly: At sufficient concentrations, the simulations can show the spontaneous aggregation of amphiphilic molecules into micelles or other structures, driven by the hydrophobic effect.
Interfacial Behavior: By simulating a system with an interface (e.g., water-air or water-oil), MD can show how this compound molecules preferentially orient themselves, with their hydrophilic heads in the polar phase and hydrophobic tails in the nonpolar phase.
These simulations are crucial for understanding the role of this compound as a potential surfactant, emulsifier, or component in complex formulations. researchgate.net
Structure-Property Relationship Predictions
A key goal of computational chemistry is to predict the macroscopic properties of a substance based on its molecular structure. This structure-property relationship allows for the virtual screening of molecules and the design of new compounds with desired performance characteristics.
The unique chemical structure of this compound directly influences its functional performance in various applications. nih.gov Computational models can quantify these relationships.
| Structural Feature | Related Performance Characteristic | Computational Prediction Method |
| Amphiphilic Nature | Surfactant/Emulsifier Activity | MD simulations to model micelle formation and reduction in interfacial tension. |
| Long Aliphatic Chain (C12) | Lubricity, Viscosity, Film Formation | MD simulations to calculate properties like viscosity and diffusion coefficients. Quantitative Structure-Property Relationship (QSPR) models. google.com |
| Terminal Carboxylic Acid | pH-Responsiveness, Adhesion, H-Bonding Capacity | Quantum mechanical calculations for pKa prediction. MD simulations to model interactions with surfaces and other polar molecules. mdpi.com |
| Hydrophilic-Lipophilic Balance (HLB) | Solubility in Different Media, Formulation Stability | QSPR models can predict partition coefficients (e.g., LogP) and HLB values, which are critical for formulation science. nih.gov |
By modifying aspects of the molecular structure in silico—for instance, by changing the length of the alkyl chain or altering the functional groups—chemists can predict the resulting impact on performance. For example, studies on related bio-based polyesters show that increasing the length of the aliphatic chain in the dicarboxylic acid component generally decreases the glass transition temperature and increases hydrophobicity, affecting properties relevant for applications in coatings and adhesives. mdpi.comresearchgate.net Similarly, computational models for this compound could be used to tune its structure to optimize its performance as a lubricant, plasticizer, or surfactant for a specific application.
Analytical Methodologies for Dodecyl Hydrogen Azelate Research
Method Development and Validation for Research Quantitation
The development of analytical methods for the quantitation of dodecyl hydrogen azelate, a monoester of azelaic acid, often adapts procedures established for fatty acids and dicarboxylic acids. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is a frequently employed technique, though it typically requires a derivatization step to increase the volatility of the analyte. researchgate.netcsic.es For instance, carboxylic acid groups can be converted to their methyl esters (e.g., dimethyl azelate) using a catalyst like boron trifluoride-methanol (BF3-Methanol) prior to GC-MS analysis. researchgate.net High-performance liquid chromatography (HPLC), particularly in reversed-phase mode (RPLC), is another powerful tool applicable to surfactant and ester analysis, often without the need for derivatization. researchgate.net
Method validation is a crucial step to ensure that an analytical procedure is suitable for its intended purpose. researchgate.netsynzeal.com Validation encompasses several key parameters, as demonstrated in studies on the parent compound, azelaic acid. researchgate.net These parameters ensure the method's reliability, accuracy, and precision.
Key Method Validation Parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. researchgate.net
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. researchgate.net
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). researchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value, often determined by recovery studies. researchgate.net
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net
| Parameter | Finding | Source |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization | researchgate.net |
| Linearity (Correlation Coefficient, r) | 0.9997 | researchgate.net |
| Precision (RSD) | 0.626% - 0.961% | researchgate.net |
| Accuracy (Recovery) | 99.85% (in the range of 98.27% - 100.72%) | researchgate.net |
| Limit of Detection (LOD) | 0.02% | researchgate.net |
This table presents validated data for a GC-MS method developed for the parent compound, azelaic acid, which serves as a relevant model for this compound method development.
Modern techniques such as ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) offer enhanced sensitivity and selectivity for analyzing pharmaceutical ingredients and their impurities. mdpi.com Furthermore, ion mobility-high-resolution mass spectrometry (IM-HRMS) represents an advanced approach for identifying nonvolatile compounds and separating isomers in complex mixtures. acs.org
Purity Profiling and Impurity Identification
Impurity profiling is the identification and quantification of all potential impurities present in a substance. venkatasailifesciences.com For this compound, these impurities can be categorized as either process-related, arising from the manufacturing process, or degradation-related, resulting from the chemical decomposition of the substance over time. o2hdiscovery.co
This compound is identified as an impurity of azelaic acid, its parent compound. cleanchemlab.com Therefore, impurities associated with the synthesis of azelaic acid are relevant. Azelaic acid is commonly produced via the oxidative cleavage of oleic acid. researchgate.net This process can lead to the formation of various co-products and by-products if over-oxidation or other side reactions occur. researchgate.net The starting materials and reagents used in the esterification reaction to form this compound can also be sources of impurities.
| Impurity Name | CAS Number | Origin/Type | Source |
| Azelaic Acid | 123-99-9 | Unreacted starting material | kmpharma.in |
| Dodecanol (B89629) | 112-53-8 | Unreacted starting material | N/A |
| Didodecyl Azelate | 29709-64-8 | Diester by-product | N/A |
| Pelargonic Acid | 112-05-0 | By-product of oleic acid oxidation | researchgate.net |
| Suberic Acid | 505-48-6 | By-product of oleic acid oxidation | researchgate.net |
| Other short-chain dicarboxylic acids | N/A | By-product of oleic acid oxidation | researchgate.net |
| Other short-chain monocarboxylic acids | N/A | By-product of oleic acid oxidation | researchgate.net |
| (E)-2-Nonenedioic Acid | 757219-33-3 | Related substance | kmpharma.in |
| Dimethyl Azelate | 1732-10-1 | Related substance/ester | kmpharma.in |
| Diethyl Azelate | 624-17-9 | Related substance/ester | kmpharma.in |
The chemical stability of this compound is a critical attribute, and understanding its degradation pathways is essential for determining its shelf-life and storage conditions. As an ester, this compound is susceptible to hydrolysis, which breaks the ester bond to yield its constituent parts. Oxidative degradation of the long alkyl chain or the dicarboxylic acid backbone is also a potential pathway. researchgate.netnih.gov
| Impurity Name | Formation Pathway | Source |
| Azelaic Acid | Hydrolysis | vulcanchem.com |
| Dodecanol | Hydrolysis | vulcanchem.com |
| Shorter-chain dicarboxylic acids | Oxidative Degradation | researchgate.net |
| Shorter-chain monocarboxylic acids | Oxidative Degradation | researchgate.net |
| Acetic Acid | Potential decomposition product of PAA, a strong oxidizing agent | nih.gov |
The primary degradation pathway for esters like this compound is hydrolysis, which would yield the parent acid and alcohol. vulcanchem.com Oxidative processes can also lead to the cleavage of the carbon chains. researchgate.netnih.gov
Environmental and Sustainability Research Aspects
Bio-based Feedstocks for Azelaic Acid and its Esters
The production of Dodecyl hydrogen azelate relies on the availability of its parent dicarboxylic acid, azelaic acid. Traditionally, azelaic acid is produced through the oxidative cleavage of oleic acid. The pursuit of sustainability has led to extensive research into various bio-based feedstocks for its production. mdpi.comresearchgate.net Biomass is increasingly viewed as a critical renewable feedstock for the chemical industry, with oils and fats from plants and animals being particularly attractive due to their global availability and relatively low cost. rug.nl
The primary and most widely used bio-based sources are vegetable oils, which are rich in oleic acid. verifiedmarketresearch.com These include:
Sunflower Oil rug.nlverifiedmarketresearch.com
Olive Oil rug.nl
Rapeseed Oil verifiedmarketresearch.com
Castor Oil verifiedmarketresearch.com
Non-edible oils, such as Triadica sebifera seed oil researchgate.net
Beyond vegetable oils, research is exploring other renewable pathways. The fermentation of sugars and starches, like glucose derived from corn or wheat, presents an alternative method for producing bio-based azelaic acid. verifiedmarketresearch.com Furthermore, ongoing studies are investigating the potential of microorganisms, such as bacteria and yeast, as viable feedstocks for its synthesis. verifiedmarketresearch.com
Table 1: Bio-based Feedstocks for Azelaic Acid Production
| Feedstock Category | Specific Examples | Primary Precursor | Common Production Process |
|---|---|---|---|
| Vegetable Oils | Sunflower, Olive, Rapeseed, Castor, Triadica sebifera | Oleic Acid | Oxidative Cleavage rug.nlverifiedmarketresearch.comresearchgate.net |
| Sugars & Starches | Glucose, Corn Starch | Sugars | Fermentation verifiedmarketresearch.com |
| Microorganisms | Bacteria, Yeast | Various | Biotransformation (Research Stage) verifiedmarketresearch.com |
Green Chemistry Principles in Synthesis
The synthesis of azelaic acid and its subsequent esterification to form this compound are being re-evaluated through the lens of green chemistry. The goal is to design processes that reduce or eliminate the use and generation of hazardous substances. rug.nl The traditional industrial production of azelaic acid via ozonolysis of oleic acid is known to be energy-intensive and carries risks, prompting the development of greener alternatives. rug.nlcsic.es These alternatives focus on improving the "greenness" of the process by considering factors like the safety of solvents, the environmental impact of reagents, and the use of efficient catalysts. rug.nl
A key principle of green chemistry is the minimization of energy requirements and waste. Uncatalyzed esterification reactions, such as the formation of this compound, are often energy-consuming due to the need for high temperatures. rug.nl The adoption of catalytic methods significantly lowers the energy profile of the reaction. rug.nl
Strategies to reduce energy consumption and waste in the synthesis process include:
Process Intensification: Coupling the reaction with a separation process in an integrated system, such as a pervaporation membrane reactor, can enhance conversion rates while simultaneously reducing both waste and energy consumption. irost.ir
Use of Continuous Flow Reactors: These systems allow for more precise control over reaction conditions, which helps to minimize the risk of contamination and reduce the generation of waste. numberanalytics.com
Avoiding Wasteful Reagents: Classic Fischer esterification often uses strong Brønsted acids like sulfuric acid, which require neutralization after the reaction, leading to the production of salt waste. rug.nl The use of alternative catalysts can circumvent this issue.
The choice of catalysts and solvents is critical for developing sustainable synthetic routes. The focus is on using materials that are non-toxic, recyclable, and highly efficient.
Benign Catalysts:
Heterogeneous Acid Catalysts: Solid acid catalysts such as zeolites, clays, metal oxides, and ion-exchange resins are considered environmentally benign. nih.gov Their primary advantage is that they are easily separated from the reaction mixture, allowing them to be recovered and reused, which minimizes waste. nih.gov
Enzymatic Catalysts (Biocatalysts): Lipases, particularly immobilized Candida antarctica lipase (B570770) B (often sold as Novozym 435), have proven to be highly efficient and robust biocatalysts for the esterification of azelaic acid. mdpi.com Enzymatic routes offer high selectivity and can be performed under mild, low-temperature conditions (e.g., 35°C), which is especially important for preserving thermally sensitive molecules. mdpi.comroyalsocietypublishing.org
Greener Oxidation Systems: For the production of the azelaic acid precursor, alternatives to ozonolysis have been developed. A widely studied system uses hydrogen peroxide (H₂O₂), a greener oxidant, in combination with tungstic acid (H₂WO₄) or related catalysts. researchgate.netarpnjournals.org This method can achieve high yields and can even be performed without a solvent. rug.nl Metal-free systems using oxidants like oxone® with a halide catalyst are also being explored. csic.es
Benign Solvents:
Solvent-Free Reactions: The ideal green process avoids the use of solvents altogether. The catalytic oxidation of oleic acid using the H₂O₂/H₂WO₄ system can be conducted under solvent-free conditions. rug.nl
Supercritical CO₂ (scCO₂): Supercritical carbon dioxide is an excellent green solvent for the synthesis of azelaic acid-based polyesters. royalsocietypublishing.org It is particularly useful because azelaic acid has poor solubility in many common apolar solvents. Using scCO₂ allows the reaction to proceed at low temperatures. royalsocietypublishing.org
Water: Considered an ideal green solvent due to its non-toxic and environmentally friendly nature, water has been used as a medium for certain catalytic reactions. mdpi.com
Deep Eutectic Solvents and Ionic Liquids: These classes of solvents are gaining attention as green alternatives to conventional volatile organic solvents due to their low volatility and potential for recyclability. mdpi.com
Table 2: Green Chemistry Approaches in the Synthesis of Azelaic Acid and its Esters
| Approach | Catalysts / Solvents | Key Green Chemistry Benefits |
|---|---|---|
| Catalytic Oxidation | H₂O₂ / H₂WO₄ | Replaces hazardous ozone; Can be solvent-free. rug.nlarpnjournals.org |
| Enzymatic Esterification | Immobilized Lipases (e.g., Candida antarctica lipase B) | High selectivity; Low temperature operation; Reduced energy use. mdpi.comroyalsocietypublishing.org |
| Heterogeneous Catalysis | Zeolites, Clays, Ion-Exchange Resins | Recyclable catalyst; Reduced waste. nih.gov |
| Green Solvents | Supercritical CO₂, Water | Eliminates volatile organic compounds; Non-toxic medium. royalsocietypublishing.orgmdpi.com |
| Process Intensification | Pervaporation Membrane Reactors | Reduced energy consumption and waste generation. irost.ir |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing dodecyl hydrogen azelate, and how can reaction efficiency be optimized?
- Synthesis methodology : this compound can be synthesized via esterification reactions. For lab-scale production, enzymatic catalysis (e.g., lipase) is preferred for its specificity and mild conditions. A central composite rotatable design (CCRD) combined with artificial neural networks (ANNs) has been used to optimize parameters like enzyme amount (0.05–0.45 g), reaction time (90–450 min), and substrate molar ratio (1:3–1:9 mol). The incremental back propagation (IBP) algorithm with 4 input nodes and 14 hidden layers yields optimal predictions .
- Selective hydrolysis : For deuterated analogs, barium hydroxide (Ba(OH)₂·8H₂O) is employed to selectively hydrolyze diesters into monoesters (e.g., methyl hydrogen azelate), achieving 63% yield with minimal deuterium/hydrogen (D/H) back exchange (<1% loss) .
Q. How can researchers characterize the physical and chemical properties of this compound?
- Key properties :
- Appearance : White to pale yellow crystalline powder .
- Melting point : Data gaps exist, but related azelate derivatives (e.g., dimethyl azelate) exhibit cloud point depression in biodiesel, suggesting temperature-sensitive phase behavior .
- Analytical techniques :
- NMR spectroscopy : Used to confirm deuteration levels (e.g., 97.7% D retention in deuterated methyl hydrogen azelate) .
- X-ray diffraction (XRD) : Reveals structural insights, such as lamellar crystallization in copolymers with azelate units .
Advanced Research Questions
Q. How do discrepancies in azelate copolymer crystallization data arise, and how can they be resolved?
- Data contradictions : Experimental crystallization data for azelate-containing copolymers (e.g., with succinate units) often deviate from theoretical predictions. For example, at 58 wt% azelate, preferential crystallization of succinate units enriches the amorphous phase with azelate, reducing observed crystallinity .
- Resolution strategies :
- Differential scanning calorimetry (DSC) : Identifies phase transitions and quantifies crystallinity.
- Hansen Solubility Parameters (HSP) : Predicts solvent compatibility to control crystallization kinetics in polyol systems .
Q. What mechanisms explain the co-crystallization of azelate derivatives in biodiesel, and how does this impact cold flow properties?
- Co-crystallization dynamics : Dimethyl azelate lowers biodiesel cloud points by promoting co-crystallization of fatty acid methyl esters (FAMEs) with similar chain lengths. This disrupts ideal solution behavior, as shown by deviations in cloud point data at higher azelate concentrations (>20 wt%) .
- Methodological validation : Slow cooling rates and XRD analysis confirm co-crystallization, evidenced by merged crystallization peaks rather than distinct phase separations .
Q. How can deuterated this compound be synthesized for metabolic tracing studies, and what precautions prevent isotopic back exchange?
- Deuteration protocol :
- Step 1 : Deuterated oleic acid is oxidized to generate deuterated azelaic acid.
- Step 2 : Selective esterification with dodecyl alcohol using Ba(OH)₂·8H₂O minimizes D/H exchange.
- Step 3 : Borane reduction of carboxylic acid groups retains >97% deuteration at Cα positions .
- Precautions :
- Avoid prolonged high-temperature distillation to prevent disproportionation of half esters.
- Use aprotic solvents (e.g., THF) during reductions to limit protonation .
Q. What role does this compound play in art conservation, and how does its structure influence stability?
- Application in lead soap formation : Azelate reacts with lead pigments in oil paintings to form lead azelate, a stable 3D polymeric structure confirmed via single-crystal XRD. This compound resists degradation, contributing to paint film integrity .
- Analytical challenges : Solid-state NMR and hydrothermal crystallization techniques are critical for characterizing insoluble lead azelate in historical samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
